Cas no 2171859-81-5 ((2-chloro-4-methylphenyl)methanesulfonyl fluoride)

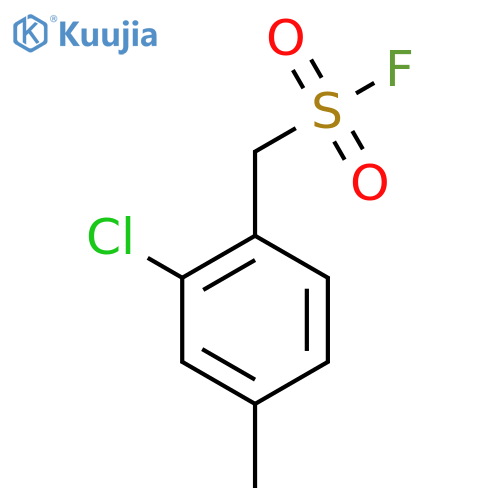

2171859-81-5 structure

商品名:(2-chloro-4-methylphenyl)methanesulfonyl fluoride

(2-chloro-4-methylphenyl)methanesulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- (2-chloro-4-methylphenyl)methanesulfonyl fluoride

- EN300-1451322

- 2171859-81-5

-

- インチ: 1S/C8H8ClFO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3

- InChIKey: IRLHAPUZZJGURN-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C)C=CC=1CS(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 221.9917565g/mol

- どういたいしつりょう: 221.9917565g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 42.5Ų

(2-chloro-4-methylphenyl)methanesulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1451322-5.0g |

(2-chloro-4-methylphenyl)methanesulfonyl fluoride |

2171859-81-5 | 5g |

$3520.0 | 2023-05-26 | ||

| Enamine | EN300-1451322-0.05g |

(2-chloro-4-methylphenyl)methanesulfonyl fluoride |

2171859-81-5 | 0.05g |

$1020.0 | 2023-05-26 | ||

| Enamine | EN300-1451322-2.5g |

(2-chloro-4-methylphenyl)methanesulfonyl fluoride |

2171859-81-5 | 2.5g |

$2379.0 | 2023-05-26 | ||

| Enamine | EN300-1451322-10.0g |

(2-chloro-4-methylphenyl)methanesulfonyl fluoride |

2171859-81-5 | 10g |

$5221.0 | 2023-05-26 | ||

| Enamine | EN300-1451322-50mg |

(2-chloro-4-methylphenyl)methanesulfonyl fluoride |

2171859-81-5 | 50mg |

$888.0 | 2023-09-29 | ||

| Enamine | EN300-1451322-2500mg |

(2-chloro-4-methylphenyl)methanesulfonyl fluoride |

2171859-81-5 | 2500mg |

$2071.0 | 2023-09-29 | ||

| Enamine | EN300-1451322-500mg |

(2-chloro-4-methylphenyl)methanesulfonyl fluoride |

2171859-81-5 | 500mg |

$1014.0 | 2023-09-29 | ||

| Enamine | EN300-1451322-1000mg |

(2-chloro-4-methylphenyl)methanesulfonyl fluoride |

2171859-81-5 | 1000mg |

$1057.0 | 2023-09-29 | ||

| Enamine | EN300-1451322-0.1g |

(2-chloro-4-methylphenyl)methanesulfonyl fluoride |

2171859-81-5 | 0.1g |

$1068.0 | 2023-05-26 | ||

| Enamine | EN300-1451322-0.25g |

(2-chloro-4-methylphenyl)methanesulfonyl fluoride |

2171859-81-5 | 0.25g |

$1117.0 | 2023-05-26 |

(2-chloro-4-methylphenyl)methanesulfonyl fluoride 関連文献

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

2171859-81-5 ((2-chloro-4-methylphenyl)methanesulfonyl fluoride) 関連製品

- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)

- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)

- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬